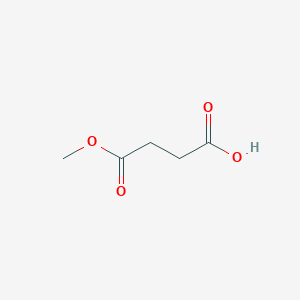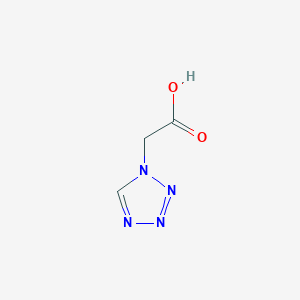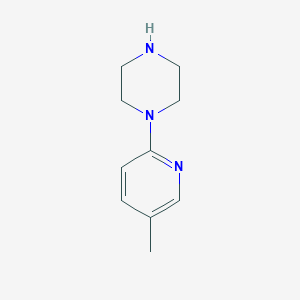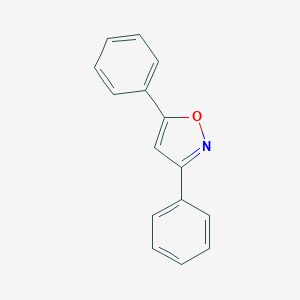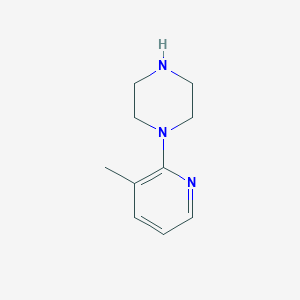![molecular formula C7H6ClF3N2 B109249 [4-Chloro-3-(trifluoromethyl)phenyl]hydrazine CAS No. 91626-53-8](/img/structure/B109249.png)
[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine
Übersicht
Beschreibung
“[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine” is a chemical compound with the molecular formula C7H6ClF3N2. It is also known as (4-Chloro-3-(trifluoromethyl)phenyl)hydrazine hydrochloride . The compound has a molecular weight of 247.05 .
Synthesis Analysis
The synthesis of “[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine” and its derivatives has been studied for their potential analgesic properties . The compounds were synthesized and characterized using various physical and spectral methods such as HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .Molecular Structure Analysis
The InChI code for “[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine” is 1S/C7H6ClF3N2.ClH/c8-6-2-1-4(13-12)3-5(6)7(9,10)11;/h1-3,13H,12H2;1H . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
“[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine” is a solid compound . It is stored at ambient temperature . The compound has a molecular weight of 247.04 g/mol .Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Biological Activities
- The reactivity and stability of [4-Chloro-3-(trifluoromethyl)phenyl]hydrazine derivatives were studied, revealing trends in chemical reactivity and stability. These derivatives, including (E)-3-((2-(4-(trifluoromethyl)phenyl)hydrazono)methyl)-4H-chromen-4-one (TMH), showed potential antitumor activities higher than some standard drugs. Molecular dynamics simulations confirmed stable interactions with proteins, indicating potential pharmaceutical applications (Mary et al., 2021).
Antimicrobial Synthesis
- A study demonstrated the synthesis of 3-chloro-4-fluoro phenyl hydrazine derivatives and their conversion into Schiff's bases and thiazolidin-4-ones. These compounds were screened for their antibacterial, antifungal, and antitubercular activities, highlighting their potential use in developing new antimicrobial agents (Dinnimath et al., 2011).
Antitumor Activity
- The compound 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, synthesized from a [4-Chloro-3-(trifluoromethyl)phenyl]hydrazine derivative, showed significant inhibitory capacity against cancer cell lines. This underscores its potential as a lead compound in antitumor drug development (Ji et al., 2018).
Microbial Activity Screening
- A study synthesized various bisaryl hydrazino-s-triazine derivatives from [4-Chloro-3-(trifluoromethyl)phenyl]hydrazine. These derivatives were screened for microbial activity, indicating potential use in developing new antimicrobial agents (Chaudhari et al., 2007).
Antioxidant and Antimicrobial Potentials
- Research into the synthesis and screening of phenyl pyrazoline derivatives from [4-Chloro-3-(trifluoromethyl)phenyl]hydrazine showed these compounds exhibit significant antimicrobial activity. This highlights their potential use in the treatment of microbial infections (Shah & Patel, 2012).
Fluorinated Compounds Synthesis
- A study on the reaction of [4-Chloro-3-(trifluoromethyl)phenyl]hydrazine with other compounds demonstrated the synthesis of fluorinated Z-oximes and triazoles. This research contributes to the development of fluorinated heterocyclic compounds, which are important in various industrial applications (Buscemi et al., 2005).
Antimycotic Applications
- Research on phenyl-hydrazine derivatives, including halogen-substituted phenyl-hydrazines, showed moderate fungistatic effects. This suggests potential applications in the development of new antimycotic agents (Zsolnai, 1975).
Safety And Hazards
“[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine” is labeled with the GHS07 pictogram, indicating that it can cause harm. The compound can cause skin irritation, serious eye damage, and may be fatal if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-6-2-1-4(13-12)3-5(6)7(9,10)11/h1-3,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZMLWKEIQLIJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




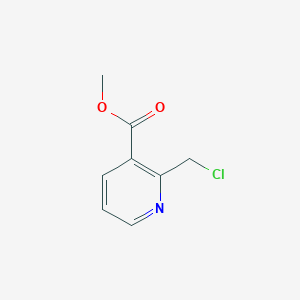
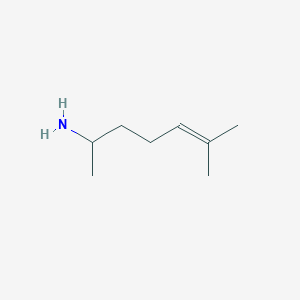
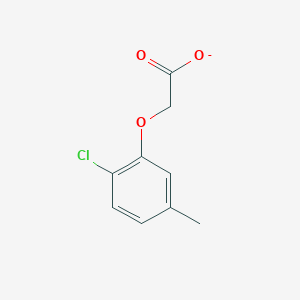
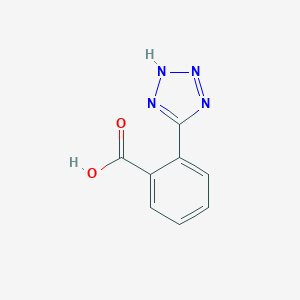
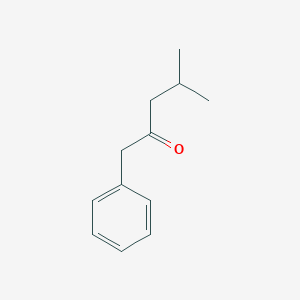
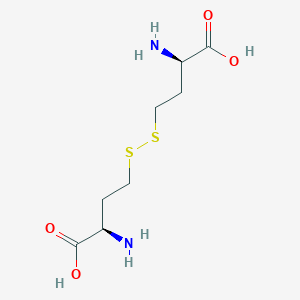
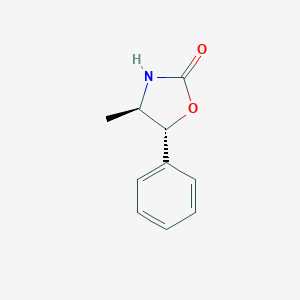
![tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B109196.png)
